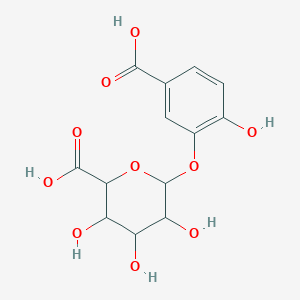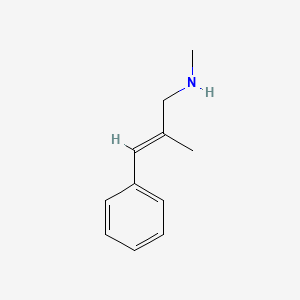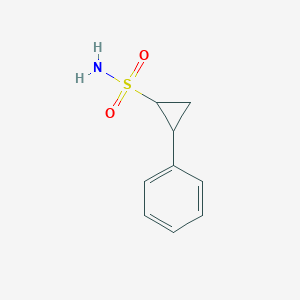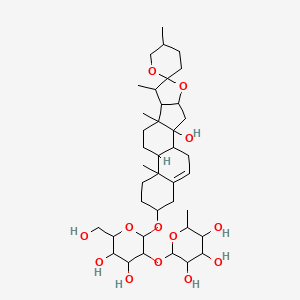
Dracaenoside F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dracaenoside F is a steroidal saponin compound extracted from the Dracaena species, particularly Dracaena cinnabari. It is known for its complex structure, which includes a sugar chain and a terpene ketone backbone. The molecular formula of this compound is C39H62O13, and it has a molecular weight of 738.91 g/mol .
Preparation Methods
Dracaenoside F can be prepared using various extraction methods, including ultrasonic extraction, microwave-assisted extraction, and solvent extraction. Common solvents used in these extraction processes are water, ethanol, or alcohol-water mixtures . These methods are employed to isolate the compound from the plant material, ensuring high purity and yield.
Chemical Reactions Analysis
Dracaenoside F undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dracaenoside F has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Medicine: The compound has potential therapeutic applications due to its bioactive properties, making it a candidate for drug development and disease treatment.
Industry: this compound is used in the development of health supplements and cosmetic products due to its beneficial properties.
Mechanism of Action
The mechanism of action of Dracaenoside F involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating various biological processes, including inflammation and cell proliferation. The compound’s structure allows it to interact with cell membranes and intracellular proteins, leading to its observed biological activities .
Comparison with Similar Compounds
Dracaenoside F is unique among steroidal saponins due to its specific structure and bioactivity. Similar compounds include other saponins isolated from the Dracaena species, such as Dracaenoside A and Dracaenoside B. These compounds share similar structural motifs but differ in their specific sugar chains and biological activities .
This compound stands out due to its potent anti-inflammatory and cytotoxic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C39H62O13 |
|---|---|
Molecular Weight |
738.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-39(47-17-18)19(2)27-25(52-39)15-38(46)24-7-6-21-14-22(9-11-36(21,4)23(24)10-12-37(27,38)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)20(3)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3 |
InChI Key |
NSZNCLIIQOMCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


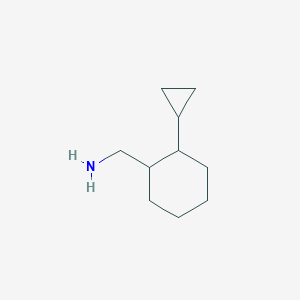
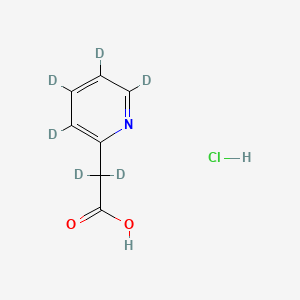
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)
![2-(ethylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12312069.png)
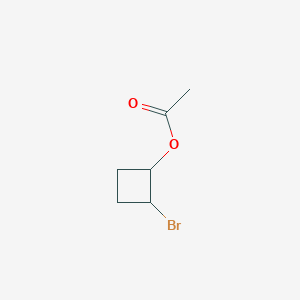
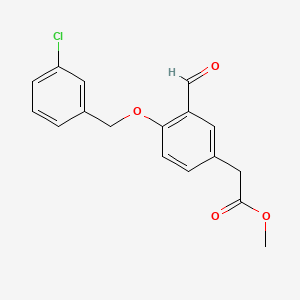
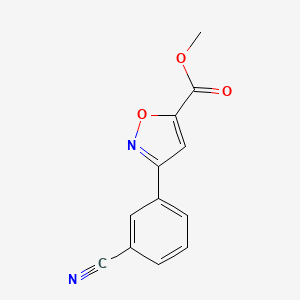
![tert-butylN-[(2S)-1-aminopropan-2-yl]-N-methylcarbamate](/img/structure/B12312082.png)
![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid hydrochloride](/img/structure/B12312084.png)
